Chiral Purity and Enantiomeric Identity
Afatinib Impurity C is chemically defined as the (R)-enantiomer of the Afatinib molecule . This contrasts with other common process impurities such as Impurity A (a nitro-intermediate) or Impurity 20 (a desmethyl analog), which are achiral or have different chiral centers [1]. As a chiral impurity, its control requires specific enantioselective analytical methods, such as chiral HPLC, to ensure adequate separation from the desired (S)-enantiomer (the API). This is a distinct and more stringent requirement compared to the control of non-chiral impurities [2].
| Evidence Dimension | Chemical Identity and Chirality |
|---|---|
| Target Compound Data | (R)-Enantiomer of Afatinib |
| Comparator Or Baseline | Other specified Afatinib impurities (e.g., Impurity A, Impurity 20) which are achiral process intermediates or analogs. |
| Quantified Difference | Chiral (Target Compound) vs. Achiral (Comparators) |
| Conditions | Determined by chemical structure analysis, synthesis pathway, and confirmed by analytical methods like chiral HPLC and NMR spectroscopy [3]. |
Why This Matters
This necessitates the procurement of a well-characterized chiral reference standard, such as Afatinib Impurity C, for accurate method development and validation, which is a specific and non-negotiable requirement for chiral purity assessment in ANDA and DMF submissions.
- [1] SynZeal. (n.d.). Afatinib Impurity A and Afatinib Impurity 20 [Product Pages]. Retrieved April 15, 2026. View Source
- [2] CN105717226A. (2016). Method for detecting afatinib dimaleate isomers and main degradation impurities through high performance liquid chromatography. View Source
- [3] SynZeal. (n.d.). Afatinib Impurity C | 945553-91-3 [Product Page]. Retrieved April 15, 2026. View Source
